3-氯-2-氟苯硫醇

描述

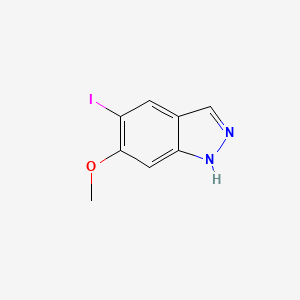

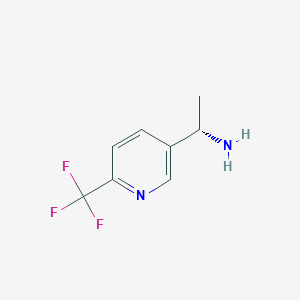

3-Chloro-2-fluorobenzenethiol is a compound that is not directly mentioned in the provided papers, but its structural analogs and related compounds have been synthesized and studied. The compound likely contains a benzene ring substituted with a chlorine atom, a fluorine atom, and a thiol (SH) group. The presence of both electronegative chlorine and fluorine atoms would influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluoro- and chloro-substituted aromatic compounds has been reported. For instance, a fluorination reaction using aqueous hydrofluoric acid and iodosylbenzene has been described for 1,3-dicarbonyl compounds, yielding high-purity fluorinated products . Similarly, 3-Chloro-4-fluorobenzoylthiourea was synthesized from 3-chloro-4-fluorobenzoic acid through chlorination and acylation . These methods could potentially be adapted for the synthesis of 3-Chloro-2-fluorobenzenethiol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoro- and chloro-substituted aromatic compounds has been studied, with crystal structures reported for fluoro-substituted carbocations . These structures show that the presence of fluorine and chlorine can lead to unique geometries and stabilization through interactions with other atoms in the molecule. The structure of 3-Chloro-2-fluorobenzenethiol would likely be influenced by the electron-withdrawing effects of the substituents, which could affect the electron density distribution on the benzene ring.

Chemical Reactions Analysis

The reactivity of chloro- and fluoro-substituted compounds has been explored in various chemical reactions. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate was used for the quantitative fluorination of aromatic substrates . The presence of chlorine and fluorine in 3-Chloro-2-fluorobenzenethiol would likely make it a reactive intermediate for further chemical transformations, such as electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro- and chloro-substituted aromatic compounds are characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in soluble fluoro-polyimides . The presence of a thiol group in 3-Chloro-2-fluorobenzenethiol would contribute to its chemical properties, potentially making it a useful compound in the synthesis of polymers or as a building block in organic synthesis. The compound's solubility, boiling point, and melting point would be influenced by the halogen substituents and the thiol group.

科学研究应用

氟吩噻嗪的合成

研究表明,3-氯-2-氟苯硫醇在氟吩噻嗪的合成中起着至关重要的作用。氟吩噻嗪通过称为 Smiles 重排的过程合成,涉及 3-氯-2-氟苯硫醇与其他化合物的反应。这些衍生物表现出广泛的药理和生物活性,包括潜在的抗癌应用 (Hamadi, Gupta, & Gupta, 1998)。

氟萘构件

3-氯-2-氟苯硫醇在氟萘构件的生产中也至关重要。这些构件通过与芳基的反应而产生,由于其独特的取代基模式,在制药和农业研究中很重要 (Masson & Schlosser, 2005)。

抗菌剂设计

一项研究展示了 3-氯-2-氟苯硫醇衍生物在新型抗菌剂的设计和合成中的应用。这些衍生物对多种细菌和真菌表现出显著的抑制活性,突显了它们在开发新型抗菌治疗中的潜力 (Armenise et al., 2012)。

微波促进合成

该化合物在 3-氯-4-氟硝基苯的微波促进合成中发挥作用。与传统加热方法相比,这种方法提高了反应速率,并提高了产率和选择性 (Luo Jun, 2007)。

光谱研究

已经对相关氯氟苯化合物的光谱性质进行了研究。此类研究对于理解这些化合物的化学和物理性质至关重要,这些性质可应用于各个科学和工业领域 (Ilango et al., 2008)。

微波光谱分析

对 3-氯-2-氟苯硫醇相关化合物进行了微波光谱分析,为分子结构测定和理解分子相互作用提供了有价值的数据 (Onda et al., 1994)。

氢化过程

该化合物用于氢化工艺中,以合成 3-氯-4-氟苯胺。该方法展示了高催化活性和选择性,这在化学制造工艺中至关重要 (Liang Wen-xia, 2014)。

安全和危害

作用机制

Target of Action

3-Chloro-2-fluorobenzenethiol is a chemical compound that primarily targets the formation of carbon-carbon bonds in organic chemistry . It is often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In SM coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-2-fluorobenzenethiol are primarily related to the formation of carbon-carbon bonds in organic compounds . The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key method for creating carbon-carbon bonds .

Result of Action

The result of the action of 3-Chloro-2-fluorobenzenethiol is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is particularly useful in the synthesis of complex organic compounds, including natural products, pharmaceutical targets, and lead compounds .

Action Environment

The action, efficacy, and stability of 3-Chloro-2-fluorobenzenethiol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly impact the efficiency and selectivity of the reaction .

属性

IUPAC Name |

3-chloro-2-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHYILNTRVGWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679237 | |

| Record name | 3-Chloro-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121585-29-2 | |

| Record name | 3-Chloro-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)

![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)